Atropine, sulfate (2:1), dihydrate

描述

Atropine is a muscarinic antagonist used to treat poisoning by muscarinic agents, including organophosphates and other drugs . It is an alkaloid originally synthesized from Atropa belladonna . It is a racemic mixture of d-and l-hyoscyamine, of which only l-hyoscyamine is pharmacologically active . Atropine is generally available as a sulfate salt and can be administered by various methods .

Synthesis Analysis

Atropine has been synthesized in a continuous-flow process that features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine . A one-pot process for the synthesis of atropine has also been described, providing a high yield and suitable for preparing commercial scale batches of atropine .

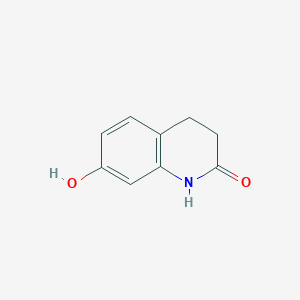

Molecular Structure Analysis

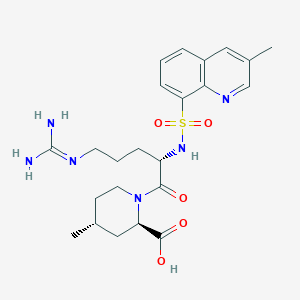

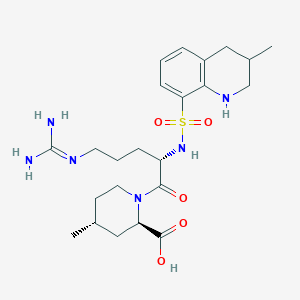

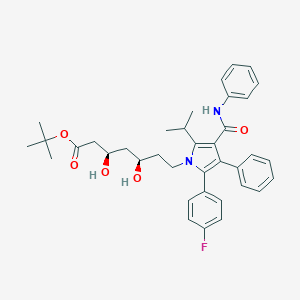

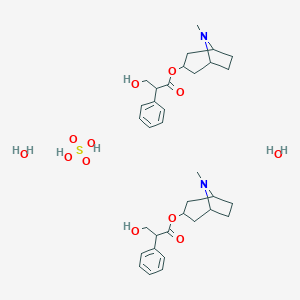

The molecular structure of Atropine sulfate (2:1), dihydrate is represented by the chemical formula C34H50N2O11S . Its molecular weight is 694.833 .

Chemical Reactions Analysis

Atropine undergoes degradation in an aqueous solution, producing degradation products and additional by-products . The degradation pathways of atropine have been studied using reversed-phase high-performance liquid chromatography .

Physical And Chemical Properties Analysis

Atropine sulfate eye drops at concentrations of 0.1, 1.0, 2.5, and 5.0 mg/mL diluted using 0.9% NaCl and stored in polyethylene eyedropper bottles were found to be physiologically stable with no obvious physical property change during six months of experimental observations .

科学研究应用

Kinetics and Oxidation Studies

- Oxidation Kinetics : Atropine sulfate's interactions with chemical reagents like alkaline KMnO4 have been studied, providing insight into its chemical properties and potential applications in various fields, including pharmaceutical formulation (Saleh et al., 2015).

Analytical Techniques

- Electrochemical Detection : A novel DNA-biosensor based on electrochemical methods has been developed for the sensitive determination of atropine sulfate, showcasing its potential in analytical chemistry (Ensafi et al., 2015).

Crystallography

- Crystal Structure Analysis : The crystal structure of atropine sulfate monohydrate has been analyzed using X-ray powder diffraction, providing valuable data for the study of its physical and chemical properties (Kaduk et al., 2019).

Stability and Shelf Life

- Stability Testing : The stability of injectable atropine sulfate, with various expiration dates, has been investigated, highlighting its significance in medical preparedness for nerve agent attacks (Schier et al., 2004).

Biomedical Applications

- Ophthalmology : Atropine sulfate has been formulated in microparticles for ocular drug delivery, showing improved efficacy and lower side effects compared to standard solutions, indicating its potential in eye care treatments (Addo et al., 2015).

Chemical Analysis

- Liquid Chromatography : A study employing liquid chromatography for the determination of atropine sulfate in commercial products demonstrates its relevance in quality control and pharmaceutical analysis (Cieri, 2003).

Neurobiology

- Cognitive Effects : Atropine sulfate's impact on cognitive tasks, particularly in the acquisition and retention of serial patterns, underscores its importance in neurobiological research (Chenoweth & Fountain, 2015).

Medical Research

- Comparative Therapeutics : A comparison of atropine sulfate with pyloromyotomy in managing infantile hypertrophic pyloric stenosis provides insights into its therapeutic applications (Yamataka et al., 2000).

Pharmaceutical Development

- Triturate Uniformity : A study assessing the uniformity of atropine sulfate triturate by various methods highlights its critical role in ensuring the safety and efficacy of pharmaceutical formulations (Moriyama et al., 2016).

Chemical Kinetics

- Oxidation Mechanisms : Research on the oxidation of atropine sulfate by alkaline copper(III) periodate complex provides further understanding of its chemical behavior, relevant in various scientific fields (Byadagi et al., 2012).

未来方向

Atropine sulfate carries FDA indications for cycloplegia, mydriasis, and penalization of the healthy eye in the treatment of amblyopia . It is used in individuals from three months of age or greater . The future directions of Atropine, sulfate (2:1), dihydrate are not explicitly mentioned in the retrieved papers.

属性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSVDJUWKSRQMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Donnagel | |

CAS RN |

73791-47-6 | |

| Record name | Atropine, sulfate (2:1), dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073791476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。